2,3-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2,3-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-10(2)22-15-18-8-12(14(21)19(9)15)13(20)17-7-11-4-3-5-16-6-11/h3-6,8H,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZRZPZMVHNEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization techniques helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine or thiazole rings are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2,3-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Core Structural Variations
Functional Group Impact
- Pyridin-3-ylmethyl vs.
- Nitro vs. Methoxy Groups : The nitro substituent () reduces electron density on the aromatic ring, possibly altering binding affinity compared to the methoxy group ().
- Triazolopyridine vs. Pyridine : The triazole ring in introduces additional hydrogen-bonding sites, which may enhance target engagement but reduce metabolic stability.
Pharmacological Considerations
- Target Compound : The pyridin-3-ylmethyl group may facilitate interactions with kinases or GPCRs, as seen in similar scaffolds .
- Nitro Derivatives : While potent, nitro groups (e.g., ) are often associated with toxicity risks, limiting therapeutic utility.
- Methoxy Derivatives : Improved pharmacokinetics (e.g., ) but may require structural optimization for potency.
Biological Activity
2,3-Dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a thiazolo[3,2-a]pyrimidine core and a pyridine moiety, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of nitrogen, oxygen, and sulfur atoms essential for its chemical behavior. The specific arrangement of these atoms allows for diverse chemical reactivity and potential interactions with biological systems.
Biological Activities
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit a range of biological activities. The following sections outline some of the notable activities associated with this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:
- A study reported that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds ranged from 27.6 µM to 43 µM depending on the structural modifications made to the compounds .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazole and pyrimidine derivatives are often associated with antibacterial and antifungal activities:
- Compounds similar to this compound have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 1–2 µg/mL for some derivatives .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of multiple functional groups allows for interactions with various biochemical pathways:
- The thiazole ring may play a role in inhibiting specific enzymes or receptors involved in tumor proliferation or microbial growth.
Comparative Analysis
To better understand the biological activity of this compound in relation to other similar compounds, a comparison table is provided below:
| Compound | IC50 (µM) | Activity | Target |
|---|---|---|---|
| Compound A | 27.6 | Anticancer | MDA-MB-231 |
| Compound B | 43 | Anticancer | Non-small cell lung cancer |
| Compound C | 1–2 | Antimicrobial | Various bacterial strains |
Case Studies
- Case Study on Anticancer Activity : In a study where various thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested against cancer cell lines, one derivative showed an IC50 value of 27.6 µM against MDA-MB-231 cells. This study emphasizes the potential of this chemical class in developing targeted anticancer therapies .
- Case Study on Antimicrobial Efficacy : Another research project focused on synthesizing thiazole-containing compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 1 to 4 µg/mL .
Q & A
Q. What are the established synthetic routes for 2,3-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Step 1 : Condensation of a thiazolopyrimidine precursor (e.g., 5-oxo-thiazolopyrimidine-6-carboxylic acid) with pyridin-3-ylmethylamine under reflux in acetic acid or DMF .
- Step 2 : Introduction of methyl groups at positions 2 and 3 via alkylation or nucleophilic substitution .
- Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes vs. 6–8 hours) and improves yields (≥75% vs. 50–60% for conventional methods) .
- Key Reagents : Catalysts like DMAP or coupling agents (e.g., EDC/HOBt) enhance carboxamide formation .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, 80°C, 6h | 62 | |
| 2 | CH₃I, K₂CO₃, DMF | 78 |
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths/angles (e.g., thiazole-pyrimidine fusion angle: 112.5°) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include pyridine protons (δ 8.2–8.5 ppm) and thiazole methyl groups (δ 2.1–2.3 ppm) .
- IR : Carboxamide C=O stretch (~1680 cm⁻¹) and thiazole C-S absorption (~680 cm⁻¹) .
- PubChem Data : InChIKey and molecular formula (C₁₅H₁₄N₄O₂S) provide standardized identifiers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use 10 mol% DMAP to accelerate carboxamide coupling .
- Microwave Assistance : Reduces side reactions (e.g., hydrolysis) and improves regioselectivity .
- Purification : Gradient column chromatography (hexane:EtOAc, 3:1 → 1:1) isolates the product with ≥95% purity .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the pyridin-3-ylmethyl group (e.g., replace with indole or pyrazole moieties) to assess bioactivity shifts .
- Computational Docking : Use AutoDock Vina to predict binding affinities with targets (e.g., kinases or GPCRs) .
- In Vitro Assays : Measure IC₅₀ values against enzyme panels (e.g., kinase inhibition assays) to correlate substituents with activity .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
- SPR Analysis : Quantify binding kinetics (KD, kon/koff) to confirm target engagement .
Q. What are the challenges in computational modeling of this compound’s interactions?
- Methodological Answer :
- Conformational Flexibility : The pyridine ring’s rotation requires enhanced sampling in molecular dynamics (MD) simulations (e.g., 100 ns trajectories) .
- Solvent Effects : Include explicit water molecules in DFT calculations to model hydrogen bonding with the carboxamide group .
- Validation : Cross-check docking poses with experimental crystallographic data (e.g., PDB ID: 5XYZ) .
Q. How can analogs with improved pharmacokinetic properties be designed?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyridine ring with a bioisostere (e.g., 1,2,4-triazole) to enhance solubility .
- Prodrug Strategies : Esterify the carboxamide to improve membrane permeability .
- Metabolic Stability : Introduce fluorinated groups at the 3-methyl position to block CYP450-mediated oxidation .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Resolution :
Verify assay conditions (e.g., ATP concentration, pH).
Compare compound purity (HPLC data) across studies .
Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
